molecular formula C12H18ClNO2 B1357278 4-(2-Methoxyphenoxy)piperidine hydrochloride CAS No. 6024-31-3

4-(2-Methoxyphenoxy)piperidine hydrochloride

Cat. No.: B1357278
CAS No.: 6024-31-3
M. Wt: 243.73 g/mol
InChI Key: LCCNXSSGZWBTOV-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring bonded to a methoxyphenoxy group.

Biochemical Analysis

Cellular Effects

The effects of 4-(2-Methoxyphenoxy)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact metabolic processes in certain cell types, potentially altering the expression of genes involved in these pathways. Additionally, its influence on cell signaling can lead to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. The compound may bind to enzyme active sites, preventing substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, leading to altered gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has shown varying degrees of stability, with some studies indicating potential degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating a dosage-dependent response in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cells, affecting various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is essential for elucidating its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its interaction with target biomolecules and subsequent cellular responses.

Preparation Methods

The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield of the compound .

Chemical Reactions Analysis

4-(2-Methoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the methoxy group or the piperidine ring is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methoxyphenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cell, it can influence metabolic pathways related to energy production and utilization, impacting cellular metabolism and function.

Comparison with Similar Compounds

4-(2-Methoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure but with a methoxy group at a different position on the phenoxy ring.

    4-(2-Methylphenoxy)piperidine hydrochloride: This compound has a methyl group instead of a methoxy group on the phenoxy ring.

The uniqueness of this compound lies in its specific structural arrangement, which can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(2-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNXSSGZWBTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587444
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-31-3
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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